1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine
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Overview
Description
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is a complex organic compound characterized by its bicyclo[1.1.1]pentane core structure, which is substituted with difluoro and phenyl groups, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by fluorination and subsequent functional group transformations. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the bicyclo[1.1.1]pentane core.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often employed to modify the compound's structure or to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of other compounds.
Scientific Research Applications
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine has found applications in several scientific fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: Its unique structure makes it a valuable tool in studying biological systems and interactions with biomolecules.
Medicine: Potential therapeutic applications are being explored, including its use as a lead compound in drug discovery and development.
Industry: The compound's properties are leveraged in the creation of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 1-{2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentane-1-carbonyl}piperidine is unique due to its bicyclo[1.1.1]pentane core and difluoro substitution. Similar compounds include other bicyclic structures with different substituents, such as 2,2-difluoro-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid and various analogs of piperidine
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Properties
IUPAC Name |
(2,2-difluoro-3-phenyl-1-bicyclo[1.1.1]pentanyl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2NO/c18-17(19)15(13-7-3-1-4-8-13)11-16(17,12-15)14(21)20-9-5-2-6-10-20/h1,3-4,7-8H,2,5-6,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTJYVFIZQKEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC(C2)(C3(F)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2NO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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